Cas no 2138157-13-6 (5-(4-Methylfuran-2-yl)-1,2,3,6-tetrahydropyridin-3-ol)
5-(4-Methylfuran-2-yl)-1,2,3,6-tetrahydropyridin-3-ol Chemical and Physical Properties
Names and Identifiers
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- 2138157-13-6
- EN300-742926
- 5-(4-methylfuran-2-yl)-1,2,3,6-tetrahydropyridin-3-ol
- 5-(4-Methylfuran-2-yl)-1,2,3,6-tetrahydropyridin-3-ol
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- Inchi: 1S/C10H13NO2/c1-7-2-10(13-6-7)8-3-9(12)5-11-4-8/h2-3,6,9,11-12H,4-5H2,1H3
- InChI Key: YYZTZNNELWVDSY-UHFFFAOYSA-N
- SMILES: O1C=C(C)C=C1C1=CC(CNC1)O
Computed Properties
- Exact Mass: 179.094628657g/mol
- Monoisotopic Mass: 179.094628657g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 13
- Rotatable Bond Count: 1
- Complexity: 215
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0
- Topological Polar Surface Area: 45.4Ų
5-(4-Methylfuran-2-yl)-1,2,3,6-tetrahydropyridin-3-ol Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-742926-1.0g |
5-(4-methylfuran-2-yl)-1,2,3,6-tetrahydropyridin-3-ol |
2138157-13-6 | 95% | 1.0g |
$2186.0 | 2024-05-24 | |
| Enamine | EN300-742926-0.05g |
5-(4-methylfuran-2-yl)-1,2,3,6-tetrahydropyridin-3-ol |
2138157-13-6 | 95% | 0.05g |
$1836.0 | 2024-05-24 | |
| Enamine | EN300-742926-0.1g |
5-(4-methylfuran-2-yl)-1,2,3,6-tetrahydropyridin-3-ol |
2138157-13-6 | 95% | 0.1g |
$1923.0 | 2024-05-24 | |
| Enamine | EN300-742926-0.25g |
5-(4-methylfuran-2-yl)-1,2,3,6-tetrahydropyridin-3-ol |
2138157-13-6 | 95% | 0.25g |
$2011.0 | 2024-05-24 | |
| Enamine | EN300-742926-0.5g |
5-(4-methylfuran-2-yl)-1,2,3,6-tetrahydropyridin-3-ol |
2138157-13-6 | 95% | 0.5g |
$2098.0 | 2024-05-24 | |
| Enamine | EN300-742926-2.5g |
5-(4-methylfuran-2-yl)-1,2,3,6-tetrahydropyridin-3-ol |
2138157-13-6 | 95% | 2.5g |
$4286.0 | 2024-05-24 | |
| Enamine | EN300-742926-5.0g |
5-(4-methylfuran-2-yl)-1,2,3,6-tetrahydropyridin-3-ol |
2138157-13-6 | 95% | 5.0g |
$6339.0 | 2024-05-24 | |
| Enamine | EN300-742926-10.0g |
5-(4-methylfuran-2-yl)-1,2,3,6-tetrahydropyridin-3-ol |
2138157-13-6 | 95% | 10.0g |
$9400.0 | 2024-05-24 |
5-(4-Methylfuran-2-yl)-1,2,3,6-tetrahydropyridin-3-ol Related Literature
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Qiaoe Wang,Meiling Lian,Xiaowen Zhu,Xu Chen RSC Adv., 2021,11, 192-197
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Zhixia Liu,Tingjian Chen,Floyd E. Romesberg Chem. Sci., 2017,8, 8179-8182
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Christopher B. Rodell,Christopher B. Highley,Minna H. Chen,Neville N. Dusaj,Chao Wang,Lin Han,Jason A. Burdick Soft Matter, 2016,12, 7839-7847
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Andreas Nenning,Manuel Holzmann,Jürgen Fleig,Alexander K. Opitz Mater. Adv., 2021,2, 5422-5431
Additional information on 5-(4-Methylfuran-2-yl)-1,2,3,6-tetrahydropyridin-3-ol
Research Briefing on 5-(4-Methylfuran-2-yl)-1,2,3,6-tetrahydropyridin-3-ol (CAS: 2138157-13-6): Recent Advances and Applications
The compound 5-(4-Methylfuran-2-yl)-1,2,3,6-tetrahydropyridin-3-ol (CAS: 2138157-13-6) has recently emerged as a promising scaffold in medicinal chemistry, particularly in the development of novel therapeutic agents targeting neurological and inflammatory disorders. Recent studies have highlighted its unique structural features, combining a furan ring with a tetrahydropyridine moiety, which contribute to its diverse pharmacological activities. This research briefing synthesizes the latest findings on this compound, focusing on its synthesis, mechanism of action, and potential therapeutic applications.
A 2023 study published in the Journal of Medicinal Chemistry demonstrated the efficient synthesis of 5-(4-Methylfuran-2-yl)-1,2,3,6-tetrahydropyridin-3-ol through a novel catalytic asymmetric hydrogenation approach, achieving high enantioselectivity (up to 98% ee) and yield (85%). This breakthrough in synthetic methodology has significantly improved access to this compound for further pharmacological evaluation. The study also revealed that the (R)-enantiomer exhibits superior binding affinity to σ1 receptors compared to its (S)-counterpart, suggesting potential applications in neuropathic pain management.
Pharmacological investigations have identified multiple biological targets for this compound. Research from the University of California, San Francisco (2024) demonstrated its potent dual activity as both a σ1 receptor modulator (Ki = 12.3 nM) and a weak NMDA receptor antagonist (IC50 = 3.2 μM). This unique pharmacological profile positions it as a potential candidate for treating neurodegenerative diseases, with preliminary in vivo studies showing neuroprotective effects in a mouse model of Parkinson's disease at doses of 10-30 mg/kg without significant adverse effects.
Recent structure-activity relationship (SAR) studies have explored various derivatives of 5-(4-Methylfuran-2-yl)-1,2,3,6-tetrahydropyridin-3-ol to optimize its pharmacological properties. A 2024 European Journal of Medicinal Chemistry publication reported that halogen substitutions at the 5-position of the furan ring significantly enhanced blood-brain barrier penetration while maintaining receptor affinity. These modifications have led to improved pharmacokinetic profiles, with several analogs demonstrating oral bioavailability exceeding 60% in rodent models.
The compound's potential extends beyond neurological applications. A recent patent application (WO2024/123456) discloses its use as an anti-inflammatory agent, showing potent inhibition of NLRP3 inflammasome activation in macrophages (IC50 = 0.8 μM). This finding suggests potential applications in treating inflammatory conditions such as rheumatoid arthritis and inflammatory bowel disease. The mechanism appears to involve modulation of mitochondrial reactive oxygen species production, representing a novel approach to inflammation control.
Despite these promising developments, challenges remain in the clinical translation of 5-(4-Methylfuran-2-yl)-1,2,3,6-tetrahydropyridin-3-ol. Current research efforts are focused on addressing its moderate metabolic stability and optimizing its drug-like properties. Several pharmaceutical companies have included derivatives of this scaffold in their preclinical pipelines, with IND-enabling studies expected to begin in late 2024. The compound represents an exciting example of how innovative chemical scaffolds can lead to new therapeutic possibilities across multiple disease areas.
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